Product packaging for 1-Chloro-3-ethynyl-2-methylbenzene(Cat. No.:CAS No. 1342063-35-7)

1-Chloro-3-ethynyl-2-methylbenzene

Cat. No.: B3098747
CAS No.: 1342063-35-7
M. Wt: 150.60
InChI Key: QPPTVULNPGMPAN-UHFFFAOYSA-N
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Description

Significance of Ethynyl (B1212043) and Halogenated Benzene (B151609) Scaffolds in Molecular Design

The combination of ethynyl groups and halogen atoms on a benzene ring creates a powerful and versatile chemical scaffold. The aryl-ethynyl linkage is a particularly valuable motif in molecular engineering for several reasons. It acts as a rigid and linear spacer, which is crucial for constructing preorganized host molecules in supramolecular chemistry and for designing molecular probes. nih.gov This rigidity, with fewer degrees of freedom than an alkyl chain, helps to minimize non-radiative decay pathways in fluorescent molecules. nih.gov Furthermore, the alkyne's π-system allows for electronic conjugation between different parts of a molecule, enabling the transmission of electronic effects from a binding event to a spectroscopic reporter. nih.gov

Halogenated benzene scaffolds are also of great importance in molecular design. Halogen atoms, particularly chlorine, bromine, and iodine, can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in drug design and materials science. nih.gov In synthetic chemistry, halogens are excellent functional handles for cross-coupling reactions, allowing for the introduction of a wide variety of substituents onto the aromatic ring. The electronic properties of the halogen can also influence the reactivity and regioselectivity of reactions on the benzene ring.

Historical Context and Evolution of Arene Functionalization Methodologies

For over a century, the functionalization of aromatic rings has been dominated by two fundamental reaction types: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr). acs.orgacs.org EAS is typically effective for electron-rich or electron-neutral arenes, while SNAr requires highly electron-deficient arenes equipped with suitable leaving groups like halogens. acs.org These classical methods, while foundational, have inherent limitations regarding substrate scope and reaction conditions. acs.orgacs.org

The need to access a broader chemical space spurred the development of more advanced and versatile methodologies. The 20th and 21st centuries have witnessed a significant evolution in this field:

Transition-Metal Catalysis: The advent of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) revolutionized arene functionalization, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Directed C-H Functionalization: To overcome issues of regioselectivity, methods using directing groups were developed. These groups temporarily coordinate to a metal catalyst, guiding the functionalization to a specific C-H bond, as seen in some Heck reactions. nih.govnih.gov

Photoredox and Electrochemical Catalysis: More recently, organic photoredox catalysis has emerged as a powerful tool. This approach uses light to generate highly reactive arene cation radicals from electron-rich arenes, enabling them to react with nucleophiles in novel ways. acs.orgnih.gov Similarly, electrochemical methods are being developed to achieve challenging transformations like precisely controlled single-carbon insertion into aromatic rings. scitechdaily.com

Green Chemistry Approaches: Growing environmental concerns have prompted a shift towards more sustainable synthetic protocols. Mechanochemical methods, such as ball milling and grinding, can facilitate reactions like the Sonogashira coupling in the absence of bulk solvents, offering a greener alternative to traditional solution-phase chemistry. mdpi.com

Overview of Research Trends Pertaining to Alkynyl Halobenzenes

Alkynyl halobenzenes are at the forefront of several key research trends in organic synthesis, prized for their dual functionality. The alkyne can undergo a host of transformations, while the halogen serves as a reliable linchpin for cross-coupling.

Current research trends include:

Photochemical Transformations: Visible-light-mediated reactions are gaining traction as a mild and sustainable activation strategy. For instance, photoredox catalysis enables the thiolation of haloalkynes to form alkynyl thioethers under gentle conditions. acs.org

Development of Novel Reagents: There is significant interest in creating new, stable, and efficient alkynylating reagents. Cyclic hypervalent iodine compounds known as alkynylbenziodoxoles have been developed as effective reagents for transferring ethynyl groups under mild conditions, sometimes even without a transition metal catalyst. mdpi.com

Multicomponent Reactions (MCRs): Alkynes are valuable building blocks in MCRs, where three or more reactants combine in a single operation to form a complex product. nih.gov This strategy is highly valued for its efficiency and for rapidly building molecular complexity. For example, alkynes can react with azides and other components to form highly substituted triazoles. nih.gov

One-Pot Sequential Reactions: To improve synthetic efficiency, researchers are designing one-pot procedures that combine multiple reaction steps. Recent work has demonstrated the one-pot, two-step difunctionalization of alkynes to produce Z-alkenyl phosphorothioates with high stereoselectivity, showcasing the trend towards practical and step-economical syntheses. acs.org

Contextualization of 1-Chloro-3-ethynyl-2-methylbenzene (B2655004) within Aromatic Synthetic Chemistry

This compound is a substituted aromatic compound that embodies the synthetic utility discussed in the preceding sections. Described as a versatile small molecule scaffold, it is primarily used as an intermediate in laboratory research. cymitquimica.com Its structure, featuring a chloro group, an ethynyl group, and a methyl group on a benzene ring, makes it a valuable building block for constructing more complex molecules.

The key functional groups each play a distinct role. The ethynyl group is a gateway to a multitude of transformations, including click chemistry, cyclization reactions, and further coupling reactions. nih.gov The chloro group is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, vinyl, alkyl, or amino substituents. The methyl group provides steric bulk and electronic influence, which can be used to control the regioselectivity of subsequent reactions on the aromatic ring.

Given the research trends, this compound is an ideal substrate for a variety of modern synthetic strategies. It could be employed in sequential cross-coupling reactions, first reacting at the chloro position and then at the ethynyl terminus (or vice versa), to rapidly assemble complex, three-dimensional structures. It is a prime candidate for use in the development of novel pharmaceuticals and functional materials where a rigid, substituted aromatic core is required.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1342063-35-7 biosynth.com
Molecular Formula C₉H₇Cl cymitquimica.combiosynth.com
Molecular Weight 150.6 g/mol cymitquimica.combiosynth.com
Canonical SMILES CC1=C(C=CC=C1Cl)C#C biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl B3098747 1-Chloro-3-ethynyl-2-methylbenzene CAS No. 1342063-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-ethynyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPTVULNPGMPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342063-35-7
Record name 1-chloro-3-ethynyl-2-methylbenzene
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Advanced Synthetic Methodologies for 1 Chloro 3 Ethynyl 2 Methylbenzene

Retrosynthetic Dissection and Identification of Strategic Disconnections

Retrosynthetic analysis of 1-Chloro-3-ethynyl-2-methylbenzene (B2655004) involves conceptually breaking the molecule down into simpler, commercially available starting materials. The most logical disconnections are the carbon-carbon bond of the ethynyl (B1212043) group and the carbon-halogen bond.

A primary retrosynthetic disconnection involves the C(sp)-C(sp²) bond between the ethynyl group and the benzene (B151609) ring. This leads back to a halogenated 2-chlorotoluene (B165313) derivative and an acetylene (B1199291) source. The choice of halogen at the 3-position (e.g., iodine or bromine) is crucial for facilitating subsequent cross-coupling reactions. This approach suggests that a key precursor would be a 1-chloro-3-halo-2-methylbenzene.

Another strategic disconnection could involve the C-Cl bond, potentially starting from 3-ethynyl-2-methylphenol, which could be converted to the target compound. However, the direct ethynylation of a pre-existing chlorinated and methylated benzene ring is often more direct and efficient.

The synthesis of the required 1-chloro-3-halo-2-methylbenzene precursor itself can be approached from commercially available chlorotoluenes or other substituted benzenes through well-established electrophilic aromatic substitution and diazotization-halogenation sequences. For instance, starting from 2-chloro-6-nitrotoluene, reduction of the nitro group to an amine, followed by a Sandmeyer reaction, could introduce the desired halogen at the 3-position.

Catalytic Approaches to Ethynylation of Halogenated Arenes

The introduction of the ethynyl group onto the halogenated aromatic ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Palladium, copper, and gold catalysts are at the forefront of these methodologies.

Palladium-Mediated Cross-Coupling Protocols (e.g., Sonogashira Coupling Adaptations)

The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For the synthesis of this compound, a suitable precursor would be 1-chloro-3-iodo-2-methylbenzene or 1-chloro-3-bromo-2-methylbenzene, which would be coupled with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection.

Modern adaptations of the Sonogashira coupling often focus on developing copper-free conditions to avoid the formation of alkyne homocoupling byproducts. nih.gov These protocols may employ more sophisticated palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands that facilitate the catalytic cycle without the need for a copper co-catalyst. nih.gov The reaction conditions, including the choice of palladium precatalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. For instance, the use of a palladium complex like PdCl₂(PPh₃)₂ with a suitable base such as triethylamine (B128534) in an appropriate solvent is a common starting point. researchgate.net Research has shown that the solvent can have a significant impact on the reaction outcome, with solvents like DMSO sometimes providing superior results for challenging couplings. scielo.org.mx

Catalyst SystemSubstratesKey Features
Pd(PPh₃)₂Cl₂/CuIAryl/Vinyl Halides, Terminal AlkynesClassic Sonogashira conditions, widely applicable. organic-chemistry.org
[DTBNpP]Pd(crotyl)ClAryl Bromides, AlkynesAir-stable, monoligated precatalyst for room-temperature, copper-free couplings. nih.gov
Pd₂(dba)₃/XPhosBromoarenes, ArylacetylenesEffective for C-Br bond activation under specific conditions. scielo.org.mx

Copper-Catalyzed Alkyne Synthesis Strategies

While often used as a co-catalyst in Sonogashira reactions, copper can also independently catalyze the coupling of alkynes with aryl halides, a reaction known as the Castro-Stephens coupling. This reaction typically involves the use of a pre-formed copper acetylide which then reacts with an aryl halide. Although effective, this method often requires stoichiometric amounts of copper and higher reaction temperatures compared to palladium-catalyzed reactions.

Recent advancements have focused on developing more efficient copper-catalyzed systems that operate under milder conditions. These might involve the use of specific ligands to enhance the reactivity of the copper catalyst and improve substrate scope.

Directed Ortho Metalation (DOM) in Substituted Benzene Functionalization

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org In the context of synthesizing this compound, a suitable precursor could be designed with a DMG that directs lithiation to the desired position for subsequent ethynylation.

For example, starting with a 2-chlorotoluene derivative bearing a DMG such as an amide or a methoxy (B1213986) group, ortho-lithiation can be achieved. The resulting aryllithium species can then be quenched with an electrophilic acetylene source, such as a halo-alkyne, to introduce the ethynyl group. The directing group can then be removed or transformed as needed in subsequent steps. The choice of the organolithium base and reaction conditions is crucial to ensure high regioselectivity and avoid side reactions. unito.it The relative directing ability of different functional groups is a key consideration in designing a successful DoM strategy. nih.govharvard.edu

Multi-Component Reactions (MCRs) for Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecule synthesis. tcichemicals.com While a direct MCR for this compound is not readily apparent, MCRs could be employed to construct a key intermediate which is then converted to the final product.

For instance, a three-component reaction involving an alkyne, an aldehyde, and an amine (A³ coupling) could potentially be adapted. rsc.orgnih.gov More complex MCRs that involve the formation of heterocyclic systems could also be envisioned, where the resulting product is then elaborated to the target molecule. researchgate.net The development of novel MCRs is an active area of research, and future innovations may provide a more direct route to this and other substituted aryl alkynes. beilstein-journals.org

Optimization of Reaction Parameters for Enhanced Efficiency and Selectivity

The synthesis of this compound, primarily achieved through Sonogashira cross-coupling reactions, is highly dependent on the careful optimization of various reaction parameters. The efficiency of the carbon-carbon bond formation between an aryl halide and a terminal alkyne, and the selectivity of the reaction to minimize side products, are governed by the choice of catalyst, solvent, base, and temperature. lucp.netresearchgate.net Research into Sonogashira reactions has provided a comprehensive understanding of how these factors can be manipulated to enhance yields and purity of the desired product. rsc.orgnih.gov

The optimization of the synthesis of this compound typically involves the coupling of 1-chloro-2-methyl-3-iodobenzene or a similar halogenated precursor with a suitable ethynylating agent. The following sections detail the research findings on the optimization of key reaction parameters.

Influence of Solvent Polarity and Type

The choice of solvent is critical as it influences reaction kinetics, selectivity, and catalyst stability. lucp.net The polarity of the solvent can significantly impact the rate of the Sonogashira coupling. lucp.net Studies have shown that polar aprotic solvents often lead to higher yields compared to nonpolar or polar protic solvents. nih.gov For instance, in a study on room-temperature Sonogashira reactions, dimethyl sulfoxide (B87167) (DMSO) was found to be the optimal solvent, providing a quantitative yield. nih.gov In contrast, solvents like dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and ethanol (B145695) (EtOH) resulted in significantly lower yields. nih.gov

The selection of an appropriate solvent is a balance between reactivity and the potential for side reactions or catalyst deactivation. lucp.net The following table summarizes the effect of different solvents on the yield of a model Sonogashira reaction, which can be extrapolated to the synthesis of this compound.

Table 1: Effect of Solvent on the Yield of a Model Sonogashira Coupling Reaction

Entry Solvent Dielectric Constant (ε) Yield (%)
1 Dichloromethane (DCM) 9.1 <50
2 Methanol (MeOH) 33.0 <50
3 Ethanol (EtOH) 24.6 <50
4 Tetrahydrofuran (THF) 7.6 62
5 Acetonitrile (ACN) 37.5 85
6 Dimethylformamide (DMF) 36.7 90
7 Dimethyl sulfoxide (DMSO) 46.7 100

Data is based on a model room-temperature, copper-free Sonogashira coupling reaction. nih.gov

Catalyst System Optimization

The catalyst system, typically a palladium source with a ligand, is the cornerstone of the Sonogashira reaction. For aryl chlorides, which are generally less reactive than aryl bromides or iodides, the choice of a highly active catalyst is crucial. researchgate.net Palladium nanoparticles supported on aluminum hydroxide (B78521) (PdNPs@Al(OH)₃) have been shown to be effective for the coupling of aryl chlorides. researchgate.net

The nature of the ligand on the palladium catalyst can also control the regioselectivity in molecules with multiple reactive sites. rsc.org While this compound itself does not present a regioselectivity issue in its formation from a single halogenated precursor, the principle highlights the importance of the ligand in directing the reaction. For challenging substrates, air-stable, monoligated palladium precatalysts have been developed that show high efficiency at room temperature. nih.gov

The following table illustrates the impact of different palladium catalyst systems on the yield of a Sonogashira reaction involving an aryl chloride.

Table 2: Influence of Palladium Catalyst System on Yield

Entry Palladium Source Ligand Yield (%)
1 Pd(OAc)₂ PPh₃ 45
2 Pd₂(dba)₃ XPhos 85
3 [DTBNpP]Pd(crotyl)Cl None (precatalyst) 97
4 Pd/C None 78 nih.gov
5 PdNPs@Al(OH)₃ None 92 researchgate.net

Yields are based on various reported Sonogashira reactions with aryl chlorides and are representative.

Role of the Base

The base plays a crucial role in the Sonogashira reaction by deprotonating the terminal alkyne to form the reactive acetylide species. The choice of base can significantly affect the reaction rate and yield. Both organic and inorganic bases are commonly used. Studies have shown that for room-temperature Sonogashira couplings, strong, non-nucleophilic organic bases can be highly effective. nih.gov However, inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used and can provide excellent yields, particularly in polar aprotic solvents. rsc.org

Table 3: Effect of Base on Sonogashira Coupling Yield

Entry Base Solvent Yield (%)
1 Triethylamine (Et₃N) THF 75
2 Diisopropylethylamine (DIPEA) DMF 88
3 1,4-Diazabicyclo[2.2.2]octane (DABCO) DMSO 95
4 2,2,6,6-Tetramethylpiperidine (TMP) DMSO 97 nih.gov
5 Potassium Carbonate (K₂CO₃) Isopropanol 90 rsc.org
6 Cesium Carbonate (Cs₂CO₃) DMF 92

Data compiled from various sources on Sonogashira reaction optimization. rsc.orgnih.gov

Impact of Reaction Temperature

Temperature is a critical parameter that influences the reaction rate. While many Sonogashira reactions require elevated temperatures to proceed efficiently, especially with less reactive aryl chlorides, recent advancements have led to the development of catalyst systems that are highly active at room temperature. rsc.orgnih.gov Operating at lower temperatures can be advantageous as it can improve the selectivity of the reaction and reduce the formation of undesirable byproducts, such as those from Glaser-type homocoupling of the alkyne. rsc.org However, for particularly challenging substrates, heating may be necessary to achieve a reasonable reaction rate and yield. researchgate.net The optimal temperature is therefore a trade-off between reaction speed and selectivity.

Elucidating the Reactivity Profile and Transformational Chemistry of 1 Chloro 3 Ethynyl 2 Methylbenzene

Electrophilic and Nucleophilic Character of the Ethynyl (B1212043) Moiety

The ethynyl group (-C≡CH) is a versatile functional group characterized by its high electron density within the triple bond, making it nucleophilic. Simultaneously, the terminal hydrogen is weakly acidic and can be removed by a strong base to form a highly nucleophilic acetylide anion. The π-bonds of the alkyne are also susceptible to attack by electrophiles.

Cycloaddition Reactions (e.g., Click Chemistry for Triazole Formation)

The terminal alkyne functionality in 1-chloro-3-ethynyl-2-methylbenzene (B2655004) is a prime candidate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." askfilo.comwikipedia.org This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. jove.comrsc.orgmdpi.com In this context, this compound would react with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to yield a highly stable triazole derivative. The resulting triazole ring acts as a rigid linker, a valuable feature in medicinal chemistry and materials science. askfilo.comwikipedia.org

The general scheme for the CuAAC reaction involving this compound is as follows:

Scheme 1: Proposed CuAAC reaction of this compound with an organic azide.

The reaction is known for its high yields, mild conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for molecular assembly. mdpi.com

Another important cycloaddition is the [4+2] Diels-Alder reaction, where an alkyne can act as a dienophile. For the reaction to be efficient, the dienophile is typically substituted with electron-attracting groups. libretexts.org Given the electronic nature of the substituted phenyl ring, this compound's reactivity as a dienophile would be influenced by the combined electronic effects of the chloro and methyl substituents.

Hydrometallation and Carbometallation Pathways

Hydrometallation involves the addition of a metal-hydride bond across the alkyne's triple bond. Common examples include hydroboration, hydroalumination, and hydrosilylation. These reactions are highly valuable as they introduce a metal or metalloid at a specific position, which can then be further functionalized.

Hydroboration: The reaction of this compound with boranes like HBpin (pinacolborane) would likely proceed in a syn-addition manner, yielding a vinylboronate ester. The regioselectivity can be controlled by the choice of catalyst, with different catalysts favoring the formation of either the α- or β-vinylborane. rsc.orgacs.org

Hydroalumination: The addition of aluminum hydrides, often catalyzed by nickel or zirconium complexes, can selectively produce either α- or β-vinylalanes from terminal alkynes. wikipedia.org These intermediates are useful for forming new carbon-carbon bonds.

Carbometallation is the addition of an organometallic reagent across the triple bond, forming a new carbon-carbon bond and a new carbon-metal bond. nih.govnih.govlibretexts.org This reaction is a powerful tool for the stereoselective synthesis of substituted alkenes. wikipedia.org

Carboalumination: Zirconium-catalyzed carboalumination of terminal alkynes with reagents like trimethylaluminum (B3029685) is a well-established method for creating trisubstituted alkenes. wikipedia.org

Carbolithiation: The addition of organolithium reagents across the triple bond can also occur, though it can sometimes be complicated by the acidity of the terminal proton. wikipedia.org

Addition Reactions to the Triple Bond (e.g., Halogenation, Hydrohalogenation)

The electron-rich triple bond of the ethynyl group readily undergoes electrophilic addition reactions.

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to an alkyne typically occurs with anti-stereoselectivity, proceeding through a bridged halonium ion intermediate. masterorganicchemistry.comlibretexts.org The reaction with one equivalent of the halogen would yield a trans-dihaloalkene. The addition of a second equivalent would lead to a tetrahaloalkane. masterorganicchemistry.com

ReactantProduct (1 equivalent)Stereochemistry
Br₂trans-1,2-Dibromo-1-(3-chloro-2-methylphenyl)etheneAnti-addition
Cl₂trans-1,2-Dichloro-1-(3-chloro-2-methylphenyl)etheneAnti-addition
Table 1: Expected products of the halogenation of this compound.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to a terminal alkyne like this compound would be expected to follow Markovnikov's rule. jove.commasterorganicchemistry.comchemistrysteps.com The initial addition would place the halogen on the more substituted carbon (the one attached to the phenyl ring), forming a vinyl halide. chemistrysteps.com The presence of peroxides with HBr can lead to an anti-Markovnikov addition via a free-radical mechanism. jove.comchemistrysteps.com

ReagentExpected Major ProductRegioselectivity
HCl (1 eq.)1-Chloro-1-(3-chloro-2-methylphenyl)etheneMarkovnikov
HBr (1 eq.)1-Bromo-1-(3-chloro-2-methylphenyl)etheneMarkovnikov
HBr, Peroxides (1 eq.)(E/Z)-1-Bromo-2-(3-chloro-2-methylphenyl)etheneAnti-Markovnikov
Table 2: Expected products of the hydrohalogenation of this compound.

Reactivity of the Aryl Halide Functionality

The chloro-substituted phenyl group in this compound opens up possibilities for reactions that are characteristic of aryl halides.

Cross-Coupling Reactivity of the Chlorophenyl Group

The carbon-chlorine bond can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: While the molecule already contains an ethynyl group, the chloro group could potentially undergo a Sonogashira coupling with another terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org However, the existing ethynyl group might interfere or also participate in the reaction. A more likely application is the synthesis of this compound itself via a Sonogashira coupling between 1,3-dichloro-2-methylbenzene and a protected acetylene (B1199291) equivalent.

Suzuki Coupling: The Suzuki reaction, which couples an aryl halide with an organoboron compound (like a boronic acid), is a versatile method for forming biaryl structures. beilstein-journals.orgscispace.comnih.gov this compound could be coupled with various arylboronic acids to generate more complex, substituted phenylacetylene (B144264) derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This would allow for the introduction of primary or secondary amine functionalities at the position of the chlorine atom.

Cross-Coupling ReactionCoupling PartnerResulting BondPotential Product Class
SuzukiArylboronic acidC-CBiaryls
Buchwald-HartwigAmineC-NAryl amines
SonogashiraTerminal alkyneC-CDiarylacetylenes
Table 3: Potential cross-coupling reactions of the chlorophenyl group in this compound.

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) on an aryl halide like this compound is generally challenging. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org In this compound, the ethynyl group is moderately electron-withdrawing, while the methyl group is electron-donating. brainly.in The positions of these groups (meta and ortho, respectively) are not optimal for activating the chlorine for SNAr. brainly.in Therefore, SNAr reactions with common nucleophiles would likely require harsh conditions, such as high temperatures and strong bases, and may proceed through a benzyne (B1209423) intermediate rather than a direct addition-elimination mechanism. askfilo.combrainly.in

Advanced Spectroscopic and Chromatographic Methods for Characterization of 1 Chloro 3 Ethynyl 2 Methylbenzene

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for assessing the purity of volatile compounds like 1-Chloro-3-ethynyl-2-methylbenzene (B2655004). In this technique, the sample is first passed through a GC column, which separates it from any impurities. The separated components then enter the mass spectrometer. A pure sample of this compound would yield a single peak in the gas chromatogram. The mass spectrum associated with this peak would display the molecular ion [M]⁺, confirming the compound's identity. The presence of other peaks would indicate impurities. Analysis of related compounds, such as 1-chloro-3-ethynylbenzene, is routinely performed using GC-MS. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, often to four or five decimal places. This precision allows for the unambiguous determination of its elemental formula. For this compound (C₉H₇Cl), the calculated monoisotopic mass is 150.0236 Da. HRMS analysis would be used to experimentally verify this exact mass. acs.org The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, providing further confirmation of the presence of a single chlorine atom in the structure.

Table 3: Key Molecular Data for this compound

Property Value Source
Chemical Formula C₉H₇Cl biosynth.com, cymitquimica.com
Molecular Weight (average) 150.6 g/mol biosynth.com, cymitquimica.com
Monoisotopic Mass (Exact) 150.0236 Da Calculated

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the molecule's vibrational modes. In the case of this compound, the IR spectrum provides definitive evidence for its key structural features, most notably the terminal alkyne and the substituted benzene (B151609) ring.

The most characteristic absorptions are those associated with the ethynyl (B1212043) group. The stretching vibration of the terminal alkyne C-H bond (≡C-H) typically appears as a sharp, strong band in the region of 3300-3250 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch, while often weaker in intensity, is expected to be observed in the 2140-2100 cm⁻¹ range. The presence of these two distinct bands is a strong indicator of a terminal alkyne functionality.

Vibrations corresponding to the substituted aromatic ring also provide valuable structural information. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, which can help confirm the substitution pattern. The C-Cl stretching vibration for an aryl chloride typically appears in the 1100-830 cm⁻¹ region. The methyl group (CH₃) attached to the ring will exhibit characteristic C-H stretching and bending vibrations.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Terminal Alkyne≡C-H Stretch3300 - 3250Strong, Sharp
Terminal AlkyneC≡C Stretch2140 - 2100Weak to Medium
Aromatic RingC-H Stretch3100 - 3000Medium to Weak
Methyl GroupC-H Stretch2980 - 2870Medium
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Aryl ChlorideC-Cl Stretch1100 - 830Medium to Strong
Aromatic RingC-H Bending (Out-of-Plane)900 - 675Strong

This table is based on established correlation charts and data from analogous compounds.

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for the purification of synthetic products and for monitoring the progress of a chemical reaction. For this compound, both column chromatography and thin-layer chromatography are routinely utilized.

Column Chromatography for Purification

Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. nist.gov In the synthesis of this compound, which is often prepared via a Sonogashira coupling reaction, column chromatography is the standard method for isolating the desired product from starting materials, catalysts, and byproducts. nist.gov

The stationary phase most commonly employed is silica (B1680970) gel (SiO₂), a polar adsorbent. The mobile phase, or eluent, is typically a non-polar solvent or a mixture of solvents with varying polarity. For a moderately polar compound like this compound, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent such as ethyl acetate. nist.gov The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Less polar compounds will travel down the column more quickly with the non-polar mobile phase, while more polar compounds will be retained more strongly by the polar silica gel.

The purification process generally involves loading the crude reaction mixture onto the top of a prepared silica gel column and then passing the eluent through the column. Fractions are collected sequentially and analyzed (often by TLC) to identify those containing the pure product.

Table 2: Typical Column Chromatography Parameters for Purification

ParameterDescription
Stationary Phase Silica Gel (SiO₂)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient
Elution Order Less polar impurities elute first, followed by the product, and then more polar impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of a chemical reaction, identify the components in a mixture, and determine the appropriate solvent system for column chromatography. nist.gov In the synthesis of this compound, TLC is used to track the consumption of the starting materials and the formation of the product over time. nist.gov

A TLC plate consists of a thin layer of a stationary phase, typically silica gel, coated onto a solid support such as glass or aluminum. A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The solvent moves up the plate by capillary action, and the components of the mixture are separated based on their polarity.

The position of each compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product (if available), the progress of the reaction can be determined. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. Visualization of the spots is often achieved under UV light, as aromatic compounds like this compound are typically UV-active.

Table 3: Representative Thin-Layer Chromatography (TLC) Conditions

ParameterDescription
Stationary Phase Silica Gel Coated Plate (e.g., Silica Gel 60 F₂₅₄)
Mobile Phase (Eluent) Hexane/Ethyl Acetate (e.g., 9:1 v/v)
Visualization Ultraviolet (UV) Light (254 nm)
Analysis Comparison of Rf values of starting materials and product.

Computational and Theoretical Investigations of 1 Chloro 3 Ethynyl 2 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Furthermore, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for determining the ground state geometry and energetics of organic molecules like 1-Chloro-3-ethynyl-2-methylbenzene (B2655004). By using various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)), a detailed picture of the molecule's most stable three-dimensional arrangement can be obtained.

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For example, the C-Cl bond length, the C-C bond lengths within the benzene (B151609) ring, and the geometry of the ethynyl (B1212043) and methyl groups would be determined. The planarity of the benzene ring and the orientation of the substituents relative to the ring are also important aspects of the ground state geometry. The interaction between the adjacent methyl and chloro substituents could lead to slight distortions from an idealized geometry.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))
C-Cl Bond Length1.74 Å
C≡C Bond Length1.21 Å
C-C (ring) Bond Lengths1.39 - 1.41 Å
C-H (ethynyl) Bond Length1.07 Å
C-C-C (ring) Bond Angles118° - 122°
Dihedral Angle (Cl-C-C-CH3)~0° or ~180°

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reactivity of this compound and understanding the pathways of its potential chemical transformations. By mapping the potential energy surface for a given reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, several types of reactions could be modeled. The ethynyl group is a versatile functional group that can participate in various reactions, such as cycloadditions, Sonogashira coupling, and nucleophilic additions. Computational studies could model the mechanism of these reactions, providing insights into the step-by-step process of bond breaking and bond formation. For instance, the mechanism of a Sonogashira coupling reaction involving the ethynyl group could be elucidated, identifying the key intermediates and transition states in the catalytic cycle.

Furthermore, the influence of the chloro and methyl substituents on the reactivity of the ethynyl group and the aromatic ring could be investigated. For example, the directing effects of these substituents in electrophilic aromatic substitution reactions could be computationally predicted.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict and interpret spectroscopic data. This is particularly valuable for novel compounds where experimental spectra may not be available. For this compound, DFT calculations can provide reliable predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predicted spectra can aid in the structural elucidation of the compound if it were to be synthesized. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the chloro, methyl, and ethynyl groups.

Similarly, the vibrational frequencies in the IR spectrum can be calculated. These frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and wagging of the chemical bonds. The calculated IR spectrum can be compared with experimental data to confirm the structure of the molecule. The characteristic stretching frequencies of the C≡C and C-H bonds of the ethynyl group, as well as the vibrations of the substituted benzene ring, would be key features in the predicted IR spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyFeaturePredicted Value
¹H NMRδ (Aromatic-H)7.1 - 7.4 ppm
δ (Ethynyl-H)~3.5 ppm
δ (Methyl-H)~2.4 ppm
¹³C NMRδ (Aromatic-C)120 - 140 ppm
δ (Ethynyl-C)80 - 90 ppm
δ (Methyl-C)~20 ppm
IRν (C≡C stretch)~2100 cm⁻¹
ν (C-H stretch, ethynyl)~3300 cm⁻¹
ν (C-Cl stretch)~700 cm⁻¹

Conformational Dynamics and Potential Energy Surface Analysis

The study of conformational dynamics involves exploring the different spatial arrangements of a molecule and the energy barriers that separate them. For a relatively rigid molecule like this compound, the conformational flexibility is limited. However, rotation of the methyl group is a key conformational process that can be investigated computationally.

By systematically rotating the methyl group and calculating the energy at each step, a potential energy surface for this rotation can be generated. This analysis would reveal the most stable (lowest energy) conformation of the methyl group and the energy barrier to its rotation. This information is important for understanding the molecule's behavior in different environments and at different temperatures.

While the ethynyl group is linear and does not have significant conformational freedom, its interaction with the adjacent chloro substituent could be explored in more detail through a relaxed potential energy surface scan. This would involve varying the bond angles and distances around these substituents to identify any subtle conformational preferences or steric hindrances.

Role of 1 Chloro 3 Ethynyl 2 Methylbenzene As a Synthetic Synthon in Complex Molecular Assembly

Precursor in the Construction of Functionalized Aromatic and Heteroaromatic Systems

The utility of 1-chloro-3-ethynyl-2-methylbenzene (B2655004) as a precursor is most prominently demonstrated in its capacity to build larger, functionalized aromatic and heteroaromatic frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions.

The terminal alkyne group is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. organic-chemistry.orgwikipedia.org This reaction allows for the direct linkage of the alkyne with a variety of aryl or vinyl halides, providing a powerful method for extending π-conjugated systems. wikipedia.org The reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org The chloro group on the this compound molecule can also participate in such coupling reactions, enabling its use as a bifunctional linker for the assembly of oligomeric aryleneethynylene materials. scielo.org.mx

Furthermore, the ethynyl (B1212043) group can participate in various cycloaddition reactions to form heterocyclic rings. For instance, in [3+2] cycloaddition reactions, it can react with azides (in Huisgen cycloadditions or "click chemistry") to form triazoles or with nitrones to yield isoxazolines. rsc.org These reactions are highly efficient and regioselective, providing straightforward access to important five-membered heteroaromatic scaffolds. Another powerful transformation is the [2+2+2] cyclotrimerization, often catalyzed by transition metals like rhodium or cobalt, which can construct a new, highly substituted benzene (B151609) ring from the alkyne moiety. nih.gov

These synthetic strategies can be combined in domino sequences, where an initial coupling reaction is followed by an intramolecular cyclization, to rapidly build molecular complexity. For example, a Sonogashira coupling could be followed by an intramolecular carbanion-yne cyclization to produce substituted benzofurans. organic-chemistry.org

Reaction TypeReagent/CatalystResulting StructureApplication
Sonogashira Coupling Aryl/Vinyl Halide, Pd/Cu Catalyst, BaseArylalkyne/EnyneExtension of π-conjugation, Synthesis of molecular wires
[3+2] Cycloaddition Organic Azide (B81097), Cu(I) Catalyst1,2,3-TriazoleSynthesis of bioactive molecules, Ligand construction
[2+2+2] Cyclotrimerization Diynes, Rhodium CatalystSubstituted BenzeneConstruction of complex aromatic cores
Domino Reaction Various (e.g., Coupling then Cyclization)Fused Heterocycles (e.g., Benzofurans)Rapid assembly of complex scaffolds

Table 1: Key synthetic transformations utilizing this compound for the construction of aromatic and heteroaromatic systems.

Building Block for Ligand Design in Coordination Chemistry and Supramolecular Assemblies

The rigid and linear geometry of the ethynylbenzene unit makes this compound an excellent scaffold for designing ligands used in coordination chemistry and supramolecular assemblies. The defined structure of the molecule allows for precise control over the spatial arrangement of coordinating atoms, which is crucial for the function of metal complexes.

The terminal alkyne can be readily functionalized to introduce donor atoms (N, P, O, S), transforming the molecule into a mono- or polydentate ligand. For example, coupling the alkyne with a pyridine-containing aryl halide via a Sonogashira reaction would generate a bidentate N,C-donor ligand suitable for forming cyclometalated complexes. The chloro and methyl substituents on the phenyl ring play a critical role in tuning the electronic and steric properties of the resulting ligand. libretexts.org These modifications can influence the stability, reactivity, and photophysical properties of the final metal complex.

Ligand/Assembly TypeSynthetic StrategyKey FeaturesPotential Application
Bidentate Ligands Sonogashira coupling with donor-functionalized halidesRigid backbone, Tunable electronicsHomogeneous catalysis, OLEDs
Pincer Ligands Multi-step functionalization of the aromatic ringHigh thermal stability, Planar geometryDehydrogenation catalysis, Sensing
Supramolecular Cages Self-assembly via metal coordination or H-bondingDefined internal cavity, High symmetryHost-guest chemistry, Molecular recognition
Dendrimers Convergent or divergent synthesis from the coreBranched, tree-like structureDrug delivery, Light-harvesting systems

Table 2: Application of this compound as a foundational unit in ligand design and supramolecular chemistry.

Intermediate in the Synthesis of Diverse Organic Scaffolds with Defined Architecture

The well-defined stereochemical and electronic properties of this compound make it a valuable intermediate for synthesizing larger organic scaffolds with precise, predetermined architectures. Its role as a rigid linker is fundamental to this application.

One of the most significant applications is in the synthesis of oligo(phenyleneethynylene)s (OPEs). scielo.org.mx These are conjugated molecular rods that have been extensively studied for their potential use as "molecular wires" in nanoelectronics. scielo.org.mx By employing iterative Sonogashira coupling reactions, this compound can be incorporated into OPE chains of specific lengths. The chloro and methyl groups can enhance solubility and control the intermolecular packing of the OPEs in the solid state, which is critical for their electronic properties.

The molecule also serves as a key intermediate for accessing C3-symmetric building blocks, which are precursors to materials with unique geometries and properties, such as discotic liquid crystals and porous organic frameworks. mdpi.com The controlled trimerization of the ethynyl group or its reaction with other trifunctional cores allows for the creation of these highly symmetric systems. The ability to build such defined architectures is essential for the bottom-up construction of functional nanomaterials.

Application in the Modular Assembly of Advanced Organic Materials

The reactivity of this compound lends itself to the modular synthesis of advanced organic materials, including conjugated polymers and porous networks.

As a monomer, it can undergo polymerization through its terminal alkyne group to produce substituted polyacetylenes. mdpi.com Transition metal catalysis, particularly with rhodium-based systems, can lead to living polymerizations, allowing for precise control over the polymer's molecular weight and stereochemistry. mdpi.com The resulting polymers are often helical and possess interesting chiroptical properties. The chloro- and methyl-substituted phenyl side chains would directly influence the final material's properties, such as its solubility, thermal stability, and solid-state morphology, which in turn affect its conductivity and luminescence. mdpi.com

In the field of porous materials, synthons like this compound are ideal for constructing Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). mdpi.com Its rigid structure and multiple reactive sites (alkyne and chloro group) allow it to be linked with other multifunctional monomers to form extended, crystalline, and porous networks. The modular nature of this synthesis allows for the rational design of materials with tailored pore sizes and chemical functionalities for applications in gas storage, separation, and heterogeneous catalysis.

Material TypeSynthetic StrategyRole of SynthonKey Properties of Material
Substituted Polyacetylenes Rh-catalyzed polymerizationMonomerπ-conjugated backbone, Tunable solubility, Helical structure
Oligo(phenyleneethynylene)s (OPEs) Iterative Sonogashira couplingRigid linker unitHigh charge carrier mobility, Luminescence
Covalent Organic Frameworks (COFs) Solvothermal synthesis with polyfunctional monomersRigid structural nodePermanent porosity, High surface area, Crystalline structure
Discotic Liquid Crystals Synthesis of C3-symmetric corePrecursor to the molecular coreSelf-assembly into columnar phases, Anisotropic conductivity

Table 3: Use of this compound in the modular synthesis of advanced organic materials.

Future Research Trajectories and Emerging Paradigms for 1 Chloro 3 Ethynyl 2 Methylbenzene Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of 1-chloro-3-ethynyl-2-methylbenzene (B2655004) and its derivatives should prioritize the development of sustainable and atom-economical methodologies.

Current synthetic approaches to substituted benzenes often rely on classical electrophilic aromatic substitution reactions. youtube.com While effective, these methods can generate significant waste. Future investigations could explore alternative, more sustainable routes. For instance, the principles of atom economy, which seek to maximize the incorporation of starting materials into the final product, could be applied. Research into the direct C-H functionalization of toluene (B28343) derivatives is a promising avenue, potentially offering a more direct and less wasteful approach to installing the chloro and ethynyl (B1212043) groups. researchgate.net

Furthermore, the development of catalytic cycles that minimize waste and utilize environmentally benign reagents and solvents will be crucial. For example, exploring alternatives to traditional halogenation and acylation reagents could significantly improve the sustainability profile of the synthesis. The table below outlines potential atom-economical approaches that could be adapted for the synthesis of this compound.

Reaction Type Potential Application to this compound Synthesis Key Advantages
Catalytic C-H ActivationDirect chlorination and ethynylation of 2-methyltoluene, reducing the need for pre-functionalized starting materials.Higher atom economy, fewer synthetic steps.
One-Pot ReactionsCombining multiple synthetic steps into a single process to reduce solvent usage and purification waste.Increased efficiency, reduced environmental footprint.
Flow ChemistryEnables precise control over reaction parameters, potentially leading to higher yields and selectivity with reduced waste.Enhanced safety, scalability, and process control.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the chloro and ethynyl groups in this compound makes it an ideal substrate for a variety of cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a particularly relevant transformation. libretexts.orgwikipedia.org Future research should focus on developing novel catalytic systems that enhance the reactivity and selectivity of this and other coupling reactions for this specific substrate.

Traditional palladium and copper co-catalyzed Sonogashira reactions, while powerful, can sometimes be hampered by issues such as catalyst deactivation and the need for relatively high catalyst loadings. libretexts.org The development of more robust and efficient catalyst systems is therefore a key area for future exploration. This could involve the design of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands for the palladium center to improve catalytic activity and stability. libretexts.org Furthermore, investigating copper-free Sonogashira coupling conditions could simplify reaction work-up and reduce environmental concerns associated with copper. libretexts.org

The steric hindrance provided by the ortho-methyl group in this compound presents a unique challenge and opportunity for developing highly selective catalysts. Catalytic systems that can effectively navigate this steric environment to selectively activate either the chloro or ethynyl group will be of significant interest. The following table highlights potential areas of investigation for novel catalytic systems.

Catalytic System Potential Application Anticipated Benefits
Advanced Ligand DesignTailoring phosphine or NHC ligands to enhance catalyst performance in Sonogashira and other cross-coupling reactions involving this compound.Increased catalyst turnover numbers, improved yields, and enhanced selectivity.
Nanoparticle CatalysisUtilizing palladium or copper nanoparticles as catalysts to potentially increase surface area and catalytic activity.Higher reactivity, potential for catalyst recycling.
PhotocatalysisEmploying light-driven catalytic cycles to enable novel transformations of the ethynyl group under mild conditions.Access to new reaction pathways, improved energy efficiency.

Integration into Dynamic Covalent Chemistry (DCC) and Self-Assembling Systems

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create dynamic molecular systems that can adapt their structure in response to external stimuli. rsc.orgrsc.orgnih.gov The ethynyl group of this compound is a prime candidate for integration into DCC systems, for instance, through reversible alkyne metathesis or other dynamic reactions involving the triple bond.

The planar, rigid structure of the phenylacetylene (B144264) core can be exploited to construct well-defined, self-assembling systems. nih.gov Research has shown that substituted phenylacetylenes can self-assemble into a variety of ordered nanostructures, such as fibers and vesicles. acs.orgnih.govrsc.org The specific substitution pattern of this compound, with its potential for halogen bonding and π-π stacking interactions, could lead to novel self-assembly motifs.

Future research in this area could involve the synthesis of oligomers and polymers from this compound and the study of their self-assembly behavior. The development of stimuli-responsive materials based on these systems, where the assembly and disassembly can be controlled by external triggers like light or temperature, is a particularly exciting prospect.

Concept Potential Implementation with this compound Potential Applications
Dynamic PolymersIncorporation as a monomer into polymers with reversible linkages, leading to self-healing or recyclable materials. nih.govSmart materials, adaptive coatings.
Supramolecular CagesUse as a building block for the construction of molecular cages with defined cavities for host-guest chemistry.Molecular recognition, catalysis.
Controlled Self-AssemblyTuning intermolecular interactions through the chloro and methyl groups to direct the formation of specific nanostructures.Organic electronics, sensor technology.

Investigations into Unprecedented Reaction Manifolds and Derivative Libraries

The unique combination of functional groups in this compound opens the door to exploring unprecedented reaction manifolds and generating diverse derivative libraries. The ethynyl group can participate in a wide range of transformations beyond the Sonogashira coupling, including cycloaddition reactions, polymerization, and various addition reactions across the triple bond. mdpi.commdpi.com

For example, [2+2+2] cyclotrimerization reactions could provide access to complex, polysubstituted aromatic systems. nih.gov The development of catalysts that can control the regioselectivity of such reactions with this specific substrate would be a significant advancement. Furthermore, the polymerization of this compound could lead to novel conjugated polymers with interesting electronic and optical properties. u-fukui.ac.jp

Systematic exploration of the reactivity of this compound with a wide range of reaction partners would enable the creation of diverse derivative libraries. These libraries could then be screened for a variety of applications, from materials science to medicinal chemistry. High-throughput screening techniques could be employed to accelerate the discovery of new functionalities arising from this versatile building block.

Reaction Type Potential Products from this compound Potential for Derivative Libraries
[3+2] CycloadditionSynthesis of substituted triazoles and other five-membered heterocycles.Libraries of heterocyclic compounds for biological screening.
Enyne MetathesisFormation of complex cyclic and acyclic diene systems.Access to novel scaffolds for further functionalization.
Hydration/Oxidation of AlkyneConversion of the ethynyl group to a ketone or carboxylic acid.Introduction of new functional groups for further derivatization.

Q & A

Q. What are the optimal synthetic routes for 1-chloro-3-ethynyl-2-methylbenzene, and how can reaction conditions be systematically optimized?

The synthesis of halogenated aromatic alkynes like this compound often involves cross-coupling reactions or dehydrohalogenation. For example, analogous compounds (e.g., 2-Chloro-3-(2-ethylphenyl)-1-propene) are synthesized via base-mediated reactions (e.g., K₂CO₃ in dichloromethane) . Key parameters to optimize include:

  • Catalyst/base selection : Evaluate bases (e.g., KOH, NaH) for deprotonation efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) may enhance reaction rates.
  • Temperature control : Room temperature vs. reflux conditions to balance yield and side reactions.
    Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How can structural and electronic properties of this compound be characterized experimentally?

Combined spectroscopic and crystallographic methods are critical:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., ethynyl proton at ~2.5 ppm, aromatic protons influenced by Cl and CH₃ groups) .
  • X-ray crystallography : Resolve bond angles and torsional strain (e.g., nitro or chloro substituents in related compounds show ~30–40° dihedral angles relative to the benzene plane) .
  • IR spectroscopy : Identify C≡C stretches (~2100 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in transition-metal-catalyzed couplings?

The ethynyl group enables participation in Sonogashira or Heck couplings. Key considerations:

  • Catalyst compatibility : Pd(PPh₃)₄/CuI systems for C-C bond formation.
  • Steric effects : The methyl group at position 2 may hinder approach to the metal center, requiring bulky ligands (e.g., XPhos) to enhance selectivity .
  • Competitive side reactions : Chlorine displacement via nucleophilic aromatic substitution (e.g., with amines) must be monitored via LC-MS .

Q. How does the regioselectivity of electrophilic substitution in this compound compare to its analogues?

The electron-withdrawing Cl and electron-donating ethynyl/methyl groups create competing directing effects. Computational studies (DFT) predict:

  • Ethynyl group : Strongly ortho/para-directing due to sp-hybridization.
  • Chlorine : Meta-directing but weakened by steric hindrance from the methyl group.
    Experimental validation via nitration or sulfonation can identify dominant regiochemistry .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for derivatives of this compound?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). Mitigation approaches:

  • Variable-temperature NMR : Detect conformational changes (e.g., restricted rotation of substituents).
  • DFT calculations : Compare optimized geometries with X-ray data to validate experimental observations .

Methodological Challenges

Q. How can the environmental fate and degradation pathways of this compound be modeled?

  • Adsorption studies : Use silica or indoor surface analogs to simulate interactions with environmental interfaces. Advanced microspectroscopic techniques (e.g., ToF-SIMS) track surface-bound degradation products .
  • Oxidative degradation : Expose to OH radicals (via UV/H₂O₂ systems) and analyze intermediates via GC-MS .

Q. What crystallographic techniques elucidate non-covalent interactions in this compound complexes?

  • Single-crystal X-ray diffraction : Resolve halogen bonding (C-Cl⋯π) and CH-π interactions. For example, related chlorinated aromatics show Cl⋯C distances of 3.3–3.5 Å .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding vs. van der Waals interactions) .

Data-Driven Research Design

Q. How can computational tools predict the biological activity of derivatives of this compound?

  • Docking simulations : Screen against target proteins (e.g., cytochrome P450) using AutoDock Vina.
  • QSAR models : Corrate Hammett σ values (for Cl and ethynyl groups) with bioactivity data from assays .

Q. What experimental protocols assess the thermal stability and decomposition kinetics of this compound?

  • TGA/DSC : Measure decomposition onset temperatures (e.g., ~200–250°C for similar chlorinated aromatics).
  • Kinetic analysis : Apply Flynn-Wall-Ozawa method to determine activation energy (Eₐ) from non-isothermal data .

Q. How does the presence of the ethynyl group influence electrophilic aromatic substitution compared to methyl or chloro substituents?

  • Activation/deactivation : Ethynyl is strongly deactivating but ortho/para-directing, whereas methyl is activating. Competitive substitution patterns can be mapped using isotopic labeling (e.g., D-substituted substrates) .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-ethynyl-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-ethynyl-2-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.